NSC 66811

Description

Structure

3D Structure

Properties

IUPAC Name |

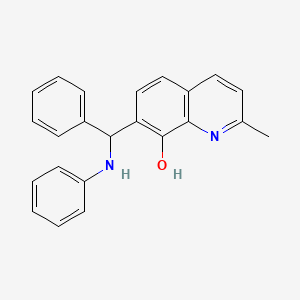

7-[anilino(phenyl)methyl]-2-methylquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O/c1-16-12-13-18-14-15-20(23(26)22(18)24-16)21(17-8-4-2-5-9-17)25-19-10-6-3-7-11-19/h2-15,21,25-26H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEENRMPCSWFMTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC(=C2O)C(C3=CC=CC=C3)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30290119 | |

| Record name | NSC-66811 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30290119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6964-62-1 | |

| Record name | 6964-62-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC-66811 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30290119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NSC 66811

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 66811 is a small molecule inhibitor that has garnered significant interest in cancer research due to its specific mechanism of action targeting a critical protein-protein interaction in the p53 signaling pathway. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its role as an inhibitor of the Murine Double Minute 2 (MDM2)-p53 interaction. This document details the molecular interactions, downstream cellular consequences, and relevant experimental protocols for studying this compound. Quantitative data is presented in a structured format, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding for research and therapeutic development.

Core Mechanism of Action: Inhibition of the MDM2-p53 Interaction

The primary and most well-characterized mechanism of action of this compound is the disruption of the protein-protein interaction between the E3 ubiquitin ligase MDM2 and the tumor suppressor protein p53.[1][2][3][4]

Under normal physiological conditions, p53 activity is kept at a low level, in large part through its interaction with MDM2. MDM2 binds to the N-terminal transactivation domain of p53, leading to the ubiquitination and subsequent proteasomal degradation of p53. This creates a negative feedback loop, as p53 itself is a transcriptional activator of the MDM2 gene. In many cancers, the overexpression of MDM2 leads to the excessive degradation of wild-type p53, thereby abrogating its tumor-suppressive functions.

This compound functions by binding directly to MDM2 in the same hydrophobic pocket that p53 occupies.[3] By competitively inhibiting the binding of p53 to MDM2, this compound effectively prevents the MDM2-mediated ubiquitination and degradation of p53. This leads to the stabilization and accumulation of functional p53 protein within the cell.

Quantitative Data

| Parameter | Value | Description |

| Ki (Inhibition Constant) | 120 nM | Dissociation constant for the binding of this compound to MDM2.[1][2][3][4] |

| Cellular Assay Concentrations | 5 - 25 µM | Effective concentrations used in cell-based assays to induce p53 accumulation.[1] |

Downstream Cellular Consequences of MDM2-p53 Disruption

The stabilization and activation of p53 by this compound initiates a cascade of downstream cellular events, consistent with the restoration of p53's tumor-suppressive functions.

Activation of p53 and Upregulation of Target Genes

Upon release from MDM2-mediated inhibition, p53 can function as a transcription factor. This leads to the increased expression of several p53 target genes. Notably, this compound treatment results in the dose-dependent accumulation of p53, MDM2 (due to the intact p53-MDM2 feedback loop), and p21cip1/waf1.[4] The protein p21 is a potent cyclin-dependent kinase (CDK) inhibitor.

Cell Cycle Arrest

The upregulation of p21 is a key event that mediates the cellular response to p53 activation by this compound. p21 inhibits the activity of cyclin-CDK complexes, which are essential for cell cycle progression. This inhibition leads to cell cycle arrest, primarily at the G1/S and G2/M checkpoints, preventing the proliferation of cancer cells.[3]

Induction of Apoptosis

In addition to inducing cell cycle arrest, the activation of p53 can also trigger programmed cell death, or apoptosis. This is another critical tumor-suppressive function of p53. By stabilizing p53, this compound can lead to p53-dependent apoptosis in tumor cells that retain wild-type p53.[3]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

MDM2-p53 Interaction Assay (Fluorescence Polarization)

This assay is used to quantify the inhibitory effect of this compound on the MDM2-p53 interaction.

Materials:

-

Recombinant human MDM2 protein

-

Fluorescently labeled p53-derived peptide (e.g., TAMRA-labeled)

-

Assay buffer (e.g., PBS, 0.01% Tween-20)

-

This compound stock solution (in DMSO)

-

384-well black plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In each well of the 384-well plate, add the fluorescently labeled p53 peptide to a final concentration of ~5-10 nM.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Initiate the binding reaction by adding recombinant MDM2 protein to a final concentration that yields a significant polarization signal (typically in the low nanomolar range).

-

Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for a Fluorescence Polarization-based MDM2-p53 binding assay.

Western Blot for p53 and p21 Accumulation

This protocol is used to detect the accumulation of p53 and its downstream target p21 in cells treated with this compound.

Materials:

-

Cancer cell line with wild-type p53 (e.g., HCT-116)

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-p53, anti-p21, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for 24-48 hours.

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again, apply ECL substrate, and visualize the protein bands using an imaging system.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound for the desired time period.

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Caption: Workflow for cell cycle analysis using flow cytometry.

Conclusion

This compound is a potent and specific inhibitor of the MDM2-p53 interaction, a key regulatory node in the p53 tumor suppressor pathway. By preventing the MDM2-mediated degradation of p53, this compound effectively reactivates p53's functions, leading to the upregulation of target genes like p21, subsequent cell cycle arrest, and the induction of apoptosis in cancer cells with wild-type p53. The experimental protocols detailed in this guide provide a robust framework for the investigation of this compound and other molecules targeting this critical anticancer pathway. Further research into the in vivo efficacy and pharmacokinetic properties of this compound and its analogs is warranted to fully explore its therapeutic potential.

References

In-Depth Technical Guide: The Core Function of NSC 66811

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 66811 is a potent and specific small-molecule inhibitor of the Murine Double Minute 2 (MDM2)-p53 protein-protein interaction. With a binding affinity in the nanomolar range, this compound effectively disrupts the negative regulation of the p53 tumor suppressor protein by MDM2. This disruption leads to the stabilization and activation of p53, subsequently inducing the expression of downstream target genes such as p21 and MDM2 itself. The functional consequence of p53 activation by this compound is the induction of cell cycle arrest and apoptosis in cancer cells harboring wild-type p53. This technical guide provides a comprehensive overview of the core function of this compound, including its mechanism of action, quantitative efficacy, and detailed experimental protocols for its characterization.

Core Function and Mechanism of Action

This compound functions as a direct inhibitor of the MDM2-p53 interaction.[1] By binding to the p53-binding pocket of MDM2, this compound competitively blocks the interaction between the two proteins. This prevents the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53. The stabilization of p53 allows it to accumulate in the nucleus, where it can function as a transcription factor, leading to the activation of genes involved in cell cycle arrest and apoptosis.

Signaling Pathway of this compound Action

The mechanism of action of this compound centers on the reactivation of the p53 tumor suppressor pathway. In many cancers with wild-type p53, the function of p53 is abrogated by the overexpression of its negative regulator, MDM2. This compound effectively counters this by inhibiting the MDM2-p53 interaction.

References

The Discovery and Development of NSC 66811: A Technical Guide to a Novel MDM2-p53 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 66811 is a potent, cell-permeable, non-peptidic small molecule inhibitor of the murine double minute 2 (MDM2)-p53 protein-protein interaction. Identified through an integrated virtual database screening, this quinolinol derivative binds to MDM2 with high affinity, thereby disrupting the negative regulation of the p53 tumor suppressor protein. This guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental methodologies and a summary of its biological effects. The primary focus of this document is to furnish researchers and drug development professionals with a detailed technical understanding of this compound as a tool for cancer research and a potential therapeutic agent.

Discovery and Chemical Properties

This compound was identified as a novel inhibitor of the MDM2-p53 interaction through a sophisticated, integrated virtual database screening strategy.[1] This computational approach aimed to identify small molecules that could mimic the binding of three critical p53 residues (Phe19, Trp23, and Leu26) to a hydrophobic cleft on the MDM2 protein.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Formal Name | 2-methyl-7-[phenyl(phenylamino)methyl]-8-quinolinol | [2][3] |

| CAS Number | 6964-62-1 | [2][3] |

| Molecular Formula | C₂₃H₂₀N₂O | [2][3] |

| Molecular Weight | 340.4 g/mol | [2][3] |

| Purity | ≥95% | [3] |

| Solubility | DMSO: 25 mg/mLDMF: 33 mg/mLEthanol: 1 mg/mL | [2] |

| Storage | -20°C | [2] |

| Stability | ≥ 4 years at -20°C | [3] |

Mechanism of Action: Targeting the MDM2-p53 Axis

The primary mechanism of action of this compound is the disruption of the protein-protein interaction between MDM2 and the p53 tumor suppressor.[2][3] In many cancers with wild-type p53, the function of this crucial tumor suppressor is abrogated by the overexpression of MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation. By binding to MDM2, this compound competitively inhibits the binding of p53, leading to the stabilization and activation of p53.[2][3]

Activated p53 can then transcriptionally upregulate its target genes, including the cyclin-dependent kinase inhibitor p21, which mediates cell cycle arrest, and pro-apoptotic proteins of the Bcl-2 family, such as Bax, which induce apoptosis.[2][3][4]

In Vitro Biological Activity

This compound has demonstrated potent activity in various in vitro assays, confirming its mechanism of action and its potential as an anti-cancer agent.

Table 2: In Vitro Activity of this compound

| Assay | Cell Line | Key Findings | Reference(s) |

| MDM2 Binding Assay | N/A | Binds to MDM2 with a Ki of 120 nM. | [3] |

| Western Blot | HCT-116 (p53+/+) | Dose-dependent accumulation of p53, MDM2, and p21. | |

| Western Blot | HCT-116 (p53-/-) | No effect on p53, MDM2, and p21 levels. | [5] |

| Cell Cycle Analysis | Tumor cell lines | Induces p53- and p21-dependent cell cycle arrest. | [2][3] |

| Apoptosis Assay | Tumor cell lines | Induces p53-dependent cell death. | [2][3] |

Selectivity Profile

A crucial aspect of drug development is understanding the selectivity of a compound. While this compound was designed as a specific inhibitor of the MDM2-p53 interaction, it is important to address potential off-target effects. Notably, there has been some confusion in the literature with another compound, NSC23766, which is a known inhibitor of the Rho GTPase Rac1.[6][7][8] Our comprehensive review of the available literature indicates no direct evidence of this compound inhibiting Rac1 or other Rho family GTPases. The distinct biological activities and targets of this compound (MDM2-p53) and NSC23766 (Rac1) should be clearly distinguished.

Preclinical Development

Information regarding the in vivo efficacy and clinical development of this compound is limited in the public domain. While formulations for in vivo use have been described, detailed studies in animal models of cancer have not been widely published.[5] Furthermore, a search of clinical trial databases did not reveal any clinical trials specifically for this compound. However, the broader class of MDM2-p53 inhibitors has seen significant clinical investigation, with several compounds advancing into various phases of clinical trials for a range of cancers.[2][9][10][11][12] This indicates that the therapeutic strategy of targeting the MDM2-p53 axis remains a promising area of cancer drug development.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.

MDM2-p53 Binding Assay

A fluorescence polarization-based competitive binding assay is a common method to determine the binding affinity of inhibitors to MDM2.

Methodology:

-

Recombinant human MDM2 protein is incubated with a fluorescently labeled synthetic peptide corresponding to the p53 N-terminal transactivation domain.

-

This compound is added at various concentrations to compete with the p53 peptide for binding to MDM2.

-

The mixture is incubated to allow for binding equilibrium to be reached.

-

Fluorescence polarization is measured. A decrease in polarization indicates displacement of the fluorescent peptide by the inhibitor.

-

The inhibition constant (Ki) is calculated from the dose-response curve.

Western Blot Analysis

Western blotting is used to assess the cellular levels of p53, MDM2, and p21 following treatment with this compound.

Methodology:

-

HCT-116 cells (both p53 wild-type and p53-null) are seeded and treated with varying concentrations of this compound for a specified time (e.g., 24-48 hours).

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for p53, MDM2, p21, and a loading control (e.g., β-actin).

-

After washing, the membrane is incubated with a corresponding secondary antibody conjugated to horseradish peroxidase.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is employed to determine the effect of this compound on cell cycle distribution.

Methodology:

-

Cancer cells are treated with this compound for 24-48 hours.

-

Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Fixed cells are washed and then incubated with a solution containing PI and RNase A.

-

The DNA content of the cells is analyzed by flow cytometry.

-

The percentage of cells in G1, S, and G2/M phases of the cell cycle is quantified.

Apoptosis Assay

Apoptosis induction by this compound can be quantified using an Annexin V/PI staining assay followed by flow cytometry.

Methodology:

-

Cells are treated with this compound for a designated period.

-

Both adherent and floating cells are collected and washed with cold PBS.

-

Cells are resuspended in Annexin V binding buffer.

-

FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.

-

After incubation in the dark, the cells are analyzed by flow cytometry.

-

The percentages of live, early apoptotic, late apoptotic, and necrotic cells are determined based on their fluorescence profiles.

Conclusion

This compound is a valuable research tool for studying the MDM2-p53 signaling pathway and its role in cancer. Its discovery through virtual screening highlights the power of computational methods in modern drug discovery. While its own path to the clinic is not clear, the extensive research into other MDM2 inhibitors underscores the therapeutic potential of this mechanism of action. This technical guide provides a solid foundation for researchers interested in utilizing this compound in their studies and for those involved in the broader field of developing novel cancer therapeutics targeting the p53 pathway. Further investigation into the in vivo efficacy and safety profile of this compound and its analogs may yet reveal a path toward clinical application.

References

- 1. researchgate.net [researchgate.net]

- 2. MDM2 Inhibitors for Cancer Therapy: The Past, Present, and Future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Rac1 plays a role in CXCL12 but not CCL3-induced chemotaxis and Rac1 GEF inhibitor NSC23766 has off target effects on CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rac1 silencing, NSC23766 and EHT1864 reduce growth and actin organization of bladder smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. massivebio.com [massivebio.com]

- 10. researchgate.net [researchgate.net]

- 11. ascopubs.org [ascopubs.org]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Binding Affinity of NSC 66811 to MDM2

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the binding affinity of NSC 66811 to the Murine Double Minute 2 (MDM2) protein. It includes quantitative binding data, detailed experimental protocols for assessing this interaction, and visualizations of the relevant signaling pathway and experimental workflows.

Quantitative Binding Affinity Data

This compound is a potent small-molecule inhibitor that disrupts the MDM2-p53 protein-protein interaction.[1][2][3][4][5] Its binding affinity has been quantified through competitive binding assays. The key quantitative parameter reported is the inhibition constant (Ki), which indicates the concentration of the inhibitor required to produce half-maximum inhibition.

Table 1: Binding Affinity of this compound to MDM2

| Parameter | Value | Description | Reference |

| Inhibition Constant (Ki) | 120 nM | The concentration of this compound that results in 50% inhibition of MDM2 binding. | [1][2][3][4][6] |

Mechanism of Action: The MDM2-p53 Signaling Pathway

Under normal cellular conditions, the tumor suppressor protein p53 is maintained at low levels by MDM2, which acts as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation.[6] this compound functions by binding to a hydrophobic pocket on the N-terminal domain of MDM2, the same pocket that p53 utilizes for binding.[3][6] This competitive inhibition prevents MDM2 from interacting with and degrading p53. The resulting stabilization and accumulation of p53 allows it to transcriptionally activate its downstream target genes, such as p21cip1/waf1, leading to cell cycle arrest and apoptosis.[1][2][6]

Caption: MDM2-p53 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The binding affinity of this compound to MDM2 is primarily determined using a competitive fluorescence polarization (FP) assay. Surface Plasmon Resonance (SPR) is another powerful technique suitable for characterizing such protein-small molecule interactions.

Fluorescence Polarization (FP) Competitive Binding Assay

Principle: Fluorescence polarization is a technique used to measure the binding of a small, fluorescently labeled molecule (a probe, in this case, a p53-derived peptide) to a larger molecule (MDM2).[7][8] When the small fluorescent probe is unbound, it tumbles rapidly in solution, resulting in low polarization of emitted light upon excitation with polarized light. When bound to the larger MDM2 protein, its tumbling is restricted, leading to a higher polarization value. A competitive inhibitor like this compound will displace the fluorescent probe from MDM2, causing a decrease in polarization. This change is used to calculate the inhibitor's binding affinity.[6][9]

Key Reagents and Materials:

-

Protein: Purified human MDM2 protein (N-terminal domain).

-

Fluorescent Probe: A short peptide derived from the p53 transactivation domain, labeled with a fluorophore (e.g., Rhodamine or FITC).[7][8]

-

Inhibitor: this compound, dissolved in a suitable solvent like DMSO.

-

Assay Buffer: A buffer to maintain protein stability and function (e.g., HEPES or PBS-based buffer).

-

Microplates: Black, non-binding 384-well microplates are recommended to minimize background fluorescence and non-specific binding.[8][10][11]

-

Plate Reader: A microplate reader equipped with polarization filters for the specific excitation and emission wavelengths of the fluorophore.[8][11]

Assay Procedure:

-

Reagent Preparation: Prepare serial dilutions of the this compound inhibitor in the assay buffer. The final DMSO concentration should be kept constant across all wells and typically below 1% to avoid interference.

-

Assay Mix: In each well of the 384-well plate, combine the purified MDM2 protein and the fluorescently-labeled p53 peptide at fixed concentrations. These concentrations should be optimized beforehand to give a stable and robust polarization signal.

-

Inhibitor Addition: Add the serially diluted this compound or control vehicle (DMSO) to the wells containing the MDM2-probe mixture.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 10-30 minutes) to allow the binding reaction to reach equilibrium.[8][11]

-

Measurement: Measure the fluorescence polarization of each well using the plate reader. Include controls for 0% inhibition (MDM2 + probe, no inhibitor) and 100% inhibition (probe only, no MDM2).[8]

Data Analysis: The Ki value is calculated from the IC50 (the concentration of inhibitor that displaces 50% of the bound probe). The IC50 is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Ki can then be calculated using the Cheng-Prusoff equation, which accounts for the concentration of the fluorescent probe and its affinity for MDM2.

Caption: Experimental workflow for the Fluorescence Polarization (FP) assay.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique for real-time monitoring of biomolecular interactions.[12][13] In this context, one molecule (the ligand, e.g., MDM2 protein) is immobilized on a sensor chip surface.[13] A solution containing the other molecule (the analyte, e.g., this compound) is flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).[13] This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka).

General Protocol Outline:

-

Immobilization: The MDM2 protein is covalently immobilized onto a suitable sensor chip (e.g., a CM5 dextran chip) using standard amine coupling chemistry.[13]

-

Binding Analysis: A series of solutions with increasing concentrations of this compound are injected sequentially over the sensor surface.[14] A running buffer is flowed between injections.

-

Data Collection: The association of this compound during the injection and its dissociation when washed with buffer are monitored in real-time as a sensorgram (RU vs. time).

-

Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the kinetic parameters (ka, kd) and calculate the affinity (KD).[14]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. NSC-66811 | CAS 6964-62-1 | p53/mdm2 inhibitor | StressMarq Biosciences Inc. [stressmarq.com]

- 4. tribioscience.com [tribioscience.com]

- 5. abmole.com [abmole.com]

- 6. Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 13. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 14. MDM2–MDM4 molecular interaction investigated by atomic force spectroscopy and surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Structure and Activity of NSC 66811

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 66811 is a small molecule inhibitor of the murine double minute 2 (MDM2)-p53 protein-protein interaction, a critical axis in cancer biology. By disrupting this interaction, this compound reactivates the tumor suppressor functions of p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and biological activity of this compound, with a focus on quantitative data and detailed experimental protocols.

Chemical Structure and Properties

This compound, with the IUPAC name 2-methyl-7-[phenyl(phenylamino)methyl]-8-quinolinol, is a quinolinol derivative.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 6964-62-1 | [1] |

| Molecular Formula | C₂₃H₂₀N₂O | [1] |

| Molecular Weight | 340.42 g/mol | [1] |

| SMILES | CC1=NC2=C(C=C1)C=C(C(=C2)O)C(C3=CC=CC=C3)NC4=CC=CC=C4 | [1] |

| Appearance | Light brown to gray solid | [1] |

| Solubility | Soluble in DMSO | [2] |

Mechanism of Action: Inhibition of the MDM2-p53 Interaction

This compound functions as a potent antagonist of the MDM2-p53 interaction.[1] MDM2 is an E3 ubiquitin ligase that targets the p53 tumor suppressor for proteasomal degradation, thereby keeping its levels low in healthy cells. In many cancers, MDM2 is overexpressed, leading to the inactivation of p53 and promoting tumor growth.

This compound binds to the p53-binding pocket of MDM2, preventing the interaction with p53.[1] This inhibition stabilizes p53, leading to its accumulation in the nucleus and the subsequent transactivation of its downstream target genes, such as p21 (also known as CDKN1A), which mediates cell cycle arrest.[1]

Signaling Pathway

The signaling pathway initiated by this compound's inhibition of the MDM2-p53 interaction is depicted below.

Quantitative Biological Activity

The biological activity of this compound has been characterized through various in vitro assays. The key quantitative data are summarized in the tables below.

Biochemical Assays

| Assay | Description | Result (Ki) | Reference |

| Fluorescence Polarization | Competitive binding assay measuring the displacement of a fluorescently labeled p53-derived peptide from recombinant human MDM2 protein. | 120 nM | [1] |

Cellular Assays

| Cell Line | Assay | Endpoint | Result | Reference |

| HCT-116 (p53+/+) | Western Blot | Protein Accumulation | Dose-dependent increase in p53, MDM2, and p21 | [1] |

| HCT-116 (p53-/-) | Western Blot | Protein Accumulation | No effect on MDM2 and p21 levels | [1] |

| HCT-116 | Cell Viability (MTT Assay) | IC50 | 9.7 µM | [3] |

| HCT-116 | Cell Cycle Analysis | G0/G1 Arrest | Increased percentage of cells in G0/G1 phase | [4][5] |

Experimental Protocols

Fluorescence Polarization (FP) Based MDM2-p53 Inhibition Assay

This assay quantitatively measures the ability of a compound to inhibit the interaction between MDM2 and a p53-derived peptide.

Workflow:

Methodology:

-

Reagents:

-

Procedure:

-

The assay is performed in a 96-well black plate.

-

To each well, add MDM2 protein (final concentration ~25 nM), fluorescent p53 peptide (final concentration ~5 nM), and varying concentrations of this compound.[1]

-

The plate is incubated at room temperature for 30 minutes to reach binding equilibrium.[6]

-

-

Measurement:

-

Fluorescence polarization is measured using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 535 nm emission for fluorescein).[6]

-

-

Data Analysis:

-

The inhibition constant (Ki) is calculated from the IC50 value obtained from the dose-response curve of this compound using the Cheng-Prusoff equation.[1]

-

Western Blot Analysis of p53, MDM2, and p21 Accumulation

This protocol details the procedure for assessing the effect of this compound on the protein levels of p53 and its downstream targets in cultured cells.

Workflow:

Methodology:

-

Cell Culture and Treatment:

-

HCT-116 human colon carcinoma cells (p53 wild-type and p53 null) are cultured in an appropriate medium (e.g., McCoy's 5A) supplemented with 10% fetal bovine serum and antibiotics.

-

Cells are seeded and allowed to attach overnight.

-

Cells are then treated with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a specified duration (e.g., 24 or 48 hours).[1]

-

-

Protein Extraction:

-

After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Cell lysates are cleared by centrifugation, and the supernatant containing the total protein is collected.

-

-

Western Blotting:

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies against p53, MDM2, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis:

-

The intensity of the protein bands is quantified using densitometry software (e.g., ImageJ).

-

The expression levels of the target proteins are normalized to the loading control.

-

Conclusion

This compound is a well-characterized small molecule inhibitor of the MDM2-p53 interaction. Its ability to stabilize and activate p53 in cancer cells with a wild-type p53 status makes it a valuable tool for cancer research and a potential lead compound for the development of novel anticancer therapies. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound.

References

- 1. Discovery of a nanomolar inhibitor of the human murine double minute 2 (MDM2)-p53 interaction through an integrated, virtual database screening strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Slug promotes p53 and p21 protein degradation by inducing Mdm2 expression in HCT116 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Growth inhibition of human colon cancer cell line HCT116 by bis[2-(acylamino)phenyl] disulfide and its action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Raddeanin A Induces Apoptosis and Cycle Arrest in Human HCT116 Cells through PI3K/AKT Pathway Regulation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide to the Core Effects of NSC 66811 on the p53 Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the small molecule NSC 66811 and its mechanism of action on the p53 signaling pathway. The information presented is collated from various scientific sources to provide a comprehensive resource for researchers in oncology and drug discovery.

Core Mechanism of Action: this compound as an MDM2-p53 Interaction Inhibitor

This compound is a potent small-molecule inhibitor of the Murine Double Minute 2 (MDM2) protein.[1][2][3] Under normal physiological conditions, MDM2 functions as a key negative regulator of the p53 tumor suppressor. It acts as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation and thereby keeping its levels low.[4][5][6]

This compound functions by disrupting the critical protein-protein interaction between MDM2 and p53.[1][7] It achieves this by binding to the p53-binding pocket of MDM2 with high affinity.[7][8] This action mimics the binding of three critical p53 residues, effectively preventing MDM2 from interacting with and degrading p53.[7][8] The inhibition of the MDM2-p53 interaction leads to the stabilization and accumulation of p53 protein within the cell.[7] Activated p53 can then translocate to the nucleus and induce the transcription of its downstream target genes, which are involved in critical cellular processes such as cell cycle arrest and apoptosis.[2][7][9]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the activity of this compound from in vitro studies.

| Parameter | Value | Cell Line / System | Notes | Source |

| Binding Affinity (Ki) | 120 nM | In vitro binding assay | Represents the inhibition constant for this compound binding to MDM2. | [1][2][3][7][8] |

| Effective Concentration | 5, 10, 20 µM | HCT-116 Human Colon Cancer Cells | Concentrations used to demonstrate dose-dependent effects on protein accumulation. | [3][10] |

| Effect on p53 mRNA | Up-regulated | HepG2 Cells | Observed after 24-hour incubation with 5 and 25 µmol/L of this compound. | [1] |

| Effect on Protein Levels | Dose-dependent accumulation | HCT-116 (p53+/+) | Increased levels of p53, MDM2, and p21cip1/waf observed after 48 hours. | [3] |

| Effect in p53-null cells | No effect | HCT-116 (p53-/-) | No change in MDM2 or p21cip1/waf protein levels, confirming p53-dependence. | [3] |

Signaling Pathway Visualization

The diagram below illustrates the p53 signaling pathway and the point of intervention for this compound.

Experimental Protocols

A fundamental experiment to validate the effect of this compound is to measure the accumulation of p53 and its downstream target protein, p21, in a cancer cell line with wild-type p53.

Protocol: Western Blot Analysis of p53 and p21 Accumulation

-

Cell Culture and Treatment:

-

Culture HCT-116 (p53+/+) human colon cancer cells in an appropriate medium (e.g., McCoy's 5A with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

-

Seed the cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

-

Prepare stock solutions of this compound in DMSO (e.g., 20 mM).[3][8]

-

Treat the cells with increasing concentrations of this compound (e.g., 0, 5, 10, 20 µM) for 48 hours.[3] The '0 µM' control should contain an equivalent volume of DMSO.

-

-

Protein Extraction:

-

After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the total protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay. This is crucial for equal loading in the subsequent steps.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein samples by diluting them with lysis buffer and Laemmli sample buffer to a final concentration (e.g., 20-30 µg of total protein per lane).

-

Denature the samples by heating at 95°C for 5 minutes.

-

Load the samples onto a polyacrylamide gel (e.g., 10-12% SDS-PAGE) and perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using an imaging system.

-

Analyze the band intensities to quantify the relative protein levels, normalizing the levels of p53 and p21 to the loading control. A dose-dependent increase in p53 and p21 should be observed in the this compound-treated samples compared to the control.

-

Experimental Workflow Visualization

The following diagram outlines the key stages of the Western Blotting protocol described above.

Conclusion

This compound serves as a valuable chemical tool for studying the p53 signaling pathway. Its specific mechanism of inhibiting the MDM2-p53 interaction allows for the controlled activation of p53-dependent cellular responses. This makes it a model compound for understanding the therapeutic potential of reactivating p53 in cancers where this tumor suppressor is intact but functionally silenced by overexpression of MDM2. The experimental approaches outlined in this guide provide a robust framework for investigating the cellular and molecular consequences of p53 activation by this compound, aiding in the broader effort of developing novel cancer therapies.

References

- 1. abmole.com [abmole.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. New therapeutic strategies to treat human cancers expressing mutant p53 proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. google.com [google.com]

- 7. NSC-66811 | CAS 6964-62-1 | p53/mdm2 inhibitor | StressMarq Biosciences Inc. [stressmarq.com]

- 8. tribioscience.com [tribioscience.com]

- 9. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | Proteintech | æ¦æ±ä¸é¹°çç©ææ¯æéå ¬å¸ [ptgcn.com]

An In-depth Technical Guide on NSC 66811 and Cell Cycle Arrest in Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NSC 66811 is a potent small-molecule inhibitor of the murine double minute 2 (MDM2)-p53 protein-protein interaction.[1][2][3][4][5][6] By disrupting the negative regulation of p53 by MDM2, this compound effectively stabilizes and activates the p53 tumor suppressor protein. This activation triggers a downstream signaling cascade, most notably inducing the expression of the cyclin-dependent kinase (CDK) inhibitor p21. The upregulation of p21 leads to the inhibition of CDK activity, resulting in cell cycle arrest, primarily at the G1/S and G2/M checkpoints. This guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its role in inducing cell cycle arrest in cancer cells. It includes a summary of its effects on cell cycle distribution, detailed experimental protocols for key assays, and visual representations of the involved signaling pathways and experimental workflows.

Core Mechanism of Action: MDM2-p53 Inhibition

The primary mechanism of action of this compound is its high-affinity binding to the p53-binding pocket of the MDM2 oncoprotein, with a reported Ki of 120 nM.[1][2][3][4][5][6] In many cancer types with wild-type p53, the tumor-suppressive functions of p53 are abrogated by the overexpression of MDM2, which acts as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation.

This compound mimics the key p53 residues involved in this interaction, thereby competitively inhibiting the binding of p53 to MDM2.[1] This disruption prevents the MDM2-mediated ubiquitination and subsequent degradation of p53. The resulting stabilization and accumulation of p53 in the nucleus allows it to function as a transcription factor, upregulating the expression of its target genes, including the critical cell cycle regulator, p21. While other NSC compounds have been identified as inhibitors of Cdc25 phosphatases, there is currently no direct evidence to suggest that this compound shares this secondary mechanism.

Signaling Pathway

The activation of p53 by this compound initiates a signaling cascade that culminates in cell cycle arrest. The key steps in this pathway are illustrated in the diagram below.

Quantitative Data on Cell Cycle Arrest

Representative Effect of MDM2 Inhibition on HCT116 Cell Cycle Distribution

The following table summarizes the representative effects of an MDM2 inhibitor on the cell cycle distribution of HCT116 cells after 24 hours of treatment. This data is illustrative of the expected outcome for this compound.

| Treatment Concentration | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Control (0 µM) | 45 | 40 | 15 |

| 2 µM | 60 | 25 | 15 |

| 4 µM | 70 | 10 | 20 |

| 10 µM | 75 | 5 | 20 |

Note: This data is representative and based on studies of similar MDM2 inhibitors.[1] Actual values for this compound may vary.

Dose-Dependent Induction of p53 Pathway Proteins

Treatment of cancer cells with wild-type p53 with this compound leads to a dose-dependent increase in the protein levels of p53, MDM2 (due to a positive feedback loop), and p21.

| This compound Concentration (µM) | Relative p53 Protein Level | Relative MDM2 Protein Level | Relative p21 Protein Level |

| 0 | 1.0 | 1.0 | 1.0 |

| 5 | Increased | Increased | Increased |

| 10 | Further Increased | Further Increased | Further Increased |

| 20 | Markedly Increased | Markedly Increased | Markedly Increased |

Note: The table indicates a qualitative dose-dependent increase as reported in the literature.[2] Specific fold-changes would require quantitative Western blot analysis.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of this compound on the cell cycle and related signaling pathways.

Experimental Workflow Overview

Cell Culture and Treatment

-

Cell Line: HCT116 (human colon carcinoma) cells with wild-type p53 are a suitable model.

-

Culture Conditions: Culture cells in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Seed cells in 6-well plates at a density that allows for exponential growth throughout the experiment.

-

Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 20 µM). The final DMSO concentration should be kept constant across all treatments and should not exceed 0.1%. Treat the cells for the desired time points (e.g., 24, 48 hours).

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

-

Harvesting: After treatment, harvest both adherent and floating cells. Wash the adherent cells with PBS, and then detach them using trypsin-EDTA. Combine with the floating cells from the supernatant.

-

Fixation: Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes. Resuspend the cell pellet in 100 µL of PBS. While gently vortexing, add 900 µL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 1 hour.

-

Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with PBS. Resuspend the cells in 500 µL of propidium iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect data for at least 10,000 events per sample. The PI fluorescence intensity, which is proportional to the DNA content, is used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate cell cycle analysis software.

Western Blotting for p53, MDM2, and p21

-

Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, MDM2, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

-

Quantification: Densitometry analysis can be performed to quantify the relative protein expression levels, normalized to the loading control.

Conclusion

This compound represents a promising class of anti-cancer compounds that function by reactivating the p53 tumor suppressor pathway. Its primary mechanism of action, the inhibition of the MDM2-p53 interaction, leads to a cascade of events culminating in p21-mediated cell cycle arrest. This in-depth guide provides the foundational knowledge, including the core signaling pathway, representative quantitative data, and detailed experimental protocols, for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and similar compounds in the fight against cancer. Further studies are warranted to obtain precise quantitative data on the cell cycle effects of this compound across a broader range of cancer cell lines to fully elucidate its therapeutic window and potential clinical applications.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Enhanced apoptosis of HCT116 colon cancer cells treated with extracts from Calotropis gigantea stem bark by starvation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

Preliminary Efficacy of NSC 66811: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Mechanism of Action

NSC 66811 functions as a potent antagonist of the MDM2 protein. In normal physiological conditions, MDM2 acts as an E3 ubiquitin ligase, targeting the p53 tumor suppressor protein for proteasomal degradation and thereby keeping its levels low. Many cancers exploit this mechanism to evade p53-mediated cell death. This compound binds to MDM2 with a high affinity, with a reported inhibition constant (Ki) of 120 nM, physically blocking its interaction with p53.[1][2][3][4][5][6] This disruption stabilizes p53, leading to its accumulation in the nucleus. Activated p53 then transcriptionally upregulates its target genes, including the cyclin-dependent kinase inhibitor p21 (also known as CIP1/WAF1), which induces cell cycle arrest, and other pro-apoptotic proteins, ultimately leading to the selective death of cancer cells.[1][2]

Signaling Pathway

Caption: Mechanism of action of this compound.

Quantitative Data

Extensive searches for specific quantitative efficacy data for this compound, such as IC50 values in various cancer cell lines and tumor growth inhibition data from in vivo studies, did not yield concrete results. The available literature primarily focuses on its mechanism of action as an MDM2-p53 inhibitor. The tables below are structured to incorporate such data once it becomes available through further research.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Citation |

| HCT-116 | Colon Cancer | Wild-Type | Data Not Available | |

| Other | Data Not Available |

Table 2: In Vivo Efficacy of this compound

| Xenograft Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition (%) | Citation |

| HCT-116 | Colon Cancer | Data Not Available | Data Not Available | |

| Other | Data Not Available | Data Not Available |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the preclinical evaluation of this compound.

MDM2-p53 Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a method to quantify the inhibitory effect of this compound on the MDM2-p53 interaction.

Materials:

-

Recombinant human MDM2 protein (tagged, e.g., GST-tag)

-

Recombinant human p53 protein (tagged, e.g., 6xHis-tag)

-

Anti-GST antibody conjugated to a FRET donor (e.g., Europium cryptate)

-

Anti-6xHis antibody conjugated to a FRET acceptor (e.g., XL665)

-

Assay buffer (e.g., PBS with 0.1% BSA and 0.1% Tween-20)

-

This compound

-

384-well low-volume microplates

-

HTRF-compatible plate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add MDM2 protein to a final concentration of 5 nM.

-

Add the p53 protein to a final concentration of 10 nM.

-

Add the serially diluted this compound or vehicle control (e.g., DMSO).

-

Incubate for 60 minutes at room temperature.

-

Add the anti-GST-Europium and anti-6xHis-XL665 antibodies to a final concentration of 2 nM and 20 nM, respectively.

-

Incubate for 2-4 hours at room temperature, protected from light.

-

Read the plate on an HTRF-compatible reader at 620 nm (donor emission) and 665 nm (acceptor emission).

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Plot the HTRF ratio against the log of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Caption: Workflow for the MDM2-p53 HTRF assay.

Cell Viability Assay (MTT Assay)

This protocol outlines a method to assess the cytotoxic effect of this compound on cancer cells.

Materials:

-

HCT-116 human colon cancer cells

-

Complete growth medium (e.g., McCoy's 5A with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed HCT-116 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Prepare a serial dilution of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.

-

Incubate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.

Western Blotting for p53, MDM2, and p21

This protocol details the detection of protein level changes induced by this compound.

Materials:

-

HCT-116 cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (anti-p53, anti-MDM2, anti-p21, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat HCT-116 cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for 24-48 hours.[1]

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and apply ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

Caption: Workflow for Western Blot analysis.

Conclusion

This compound is a well-characterized inhibitor of the MDM2-p53 interaction, demonstrating a clear mechanism of action that leads to the activation of the p53 tumor suppressor pathway. While preliminary studies have established its biochemical potency and cellular effects in vitro, a significant gap exists in the public domain regarding comprehensive quantitative efficacy data. Further studies are required to determine the IC50 values across a panel of cancer cell lines and to evaluate its anti-tumor activity in preclinical in vivo models. The experimental protocols provided herein offer a robust framework for conducting such investigations and advancing our understanding of the therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mesoscale.com [mesoscale.com]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of Tumor Growth and Angiogenesis by a Lysophosphatidic Acid Antagonist in a Engineered Three-dimensional Lung Cancer Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tribioscience.com [tribioscience.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for NSC 66811 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 66811 is a potent small-molecule inhibitor of the murine double minute 2 (MDM2)-p53 protein-protein interaction.[1][2][3][4] With a Ki (inhibition constant) of 120 nM, this compound effectively disrupts the negative regulation of the tumor suppressor protein p53 by MDM2.[1][2][3][4] In normal physiological conditions, MDM2, an E3 ubiquitin ligase, targets p53 for proteasomal degradation, thus maintaining low cellular levels of p53.[3][4] By binding to MDM2, this compound prevents the MDM2-mediated degradation of p53, leading to the accumulation and activation of p53.[1][2][3] This activation of p53 can subsequently induce the expression of downstream target genes, such as p21, resulting in cell cycle arrest and apoptosis in cancer cells that retain wild-type p53.[1][2] These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on the p53 signaling pathway.

Data Presentation

Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Assay Type | Reference |

| HCT-116 (p53+/+) | Colon Cancer | Not explicitly stated, but effective at 5-20 µM | 48 | Protein Accumulation | [1] |

| HepG2 | Hepatocellular Carcinoma | Not explicitly stated, but effective at 5 and 25 µM | 24 | mRNA Upregulation | [3] |

| HTB-26 | Breast Cancer | 10 - 50 | Not Specified | Cytotoxicity | [5] |

| PC-3 | Pancreatic Cancer | 10 - 50 | Not Specified | Cytotoxicity | [5] |

| HCT116 | Colorectal Cancer | 22.4 | Not Specified | Cytotoxicity | [5] |

Note: IC50 values can vary depending on the specific experimental conditions, including cell density and assay duration.

Signaling Pathway

The primary mechanism of action of this compound is the disruption of the MDM2-p53 interaction. This leads to the activation of the p53 signaling pathway, as depicted below.

Caption: Mechanism of action of this compound.

Experimental Protocols

Cell Culture and Treatment with this compound

This protocol describes the general procedure for culturing cancer cell lines and treating them with this compound.

Materials:

-

Cancer cell line of interest (e.g., HCT-116, HepG2)

-

Appropriate cell culture medium (e.g., DMEM, McCoy's 5A)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

This compound (solubilized in DMSO)

-

Cell culture flasks, plates, and other sterile consumables

Procedure:

-

Culture cells in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed cells in 6-well or 96-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

Allow cells to adhere overnight.

-

Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a cell culture medium to the desired final concentrations (e.g., 5, 10, 20 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest concentration of this compound used.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired period (e.g., 24 or 48 hours).

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on cell viability.

Materials:

-

Cells treated with this compound in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Following the treatment period with this compound, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis for p53, MDM2, and p21 Accumulation

This protocol is for detecting the protein levels of p53, MDM2, and p21 following this compound treatment.

Materials:

-

Cells treated with this compound in 6-well plates

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-p53, anti-MDM2, anti-p21, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence substrate

-

Imaging system

Procedure:

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Caption: Workflow for Western blot analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of this compound on the cell cycle distribution.

Materials:

-

Cells treated with this compound

-

70% cold ethanol

-

PBS

-

Propidium Iodide (PI) staining solution containing RNase A

-

Flow cytometer

Procedure:

-

Harvest the treated cells by trypsinization and collect them by centrifugation.

-

Wash the cells with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in PI staining solution containing RNase A and incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

References

- 1. search-library.ucsd.edu [search-library.ucsd.edu]

- 2. pnas.org [pnas.org]

- 3. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

NSC 66811 dosage and concentration for experiments

A Potent Inhibitor of the MDM2-p53 Interaction for Cancer Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

NSC 66811 is a small molecule inhibitor that has garnered significant interest in the field of cancer research. It functions by disrupting the critical protein-protein interaction between Murine Double Minute 2 (MDM2) and the tumor suppressor protein p53.[1][2][3] By inhibiting MDM2, this compound prevents the ubiquitination and subsequent degradation of p53, leading to the accumulation of p53 in cancer cells.[1][2] This accumulation reactivates the p53 signaling pathway, inducing cell cycle arrest and apoptosis in tumor cells with wild-type p53.[1] this compound binds to MDM2 with a high affinity, exhibiting a Ki (inhibition constant) of 120 nM.[2][3][4][5] These application notes provide detailed protocols and dosage guidelines for the use of this compound in both in vitro and in vivo experimental settings.

Data Presentation

In Vitro Activity of this compound

| Cell Line | Concentration Range | Incubation Time | Observed Effects | Reference |

| HCT-116 (human colon cancer, p53+/+) | 5 - 20 µM | 48 hours | Dose-dependent accumulation of p53, MDM2, and p21cip1/waf proteins. | [4] |

| HCT-116 (human colon cancer, p53-/-) | 5 - 20 µM | 48 hours | No effect on the levels of p53, MDM2, and p21cip1/waf protein. | [4] |

| HepG2 (human liver cancer) | 5 and 25 µmol/L | 24 hours | Upregulation of p53 mRNA levels. | [5] |

| Human colon cancer cells | Not specified | Not specified | Induces accumulation of p21, p53, and MDM2. | [1][2] |

Physicochemical Properties and Solubility

| Property | Value | Reference |

| Molecular Weight | 340.42 g/mol | [2][5] |

| Formula | C23H20N2O | [2][5] |

| CAS Number | 6964-62-1 | [1][2][5] |

| Purity | ≥95% - ≥98% | [1][6] |

| Solubility | ||

| DMSO | 25 mg/mL - 40 mg/mL | [1][5][6] |

| DMF | 33 mg/mL | [1] |

| Ethanol | 1 mg/mL | [1] |

| DMF:PBS (pH 7.2) (1:2) | 0.3 mg/mL | [1] |

Experimental Protocols

In Vitro Protocol: Induction of p53 Pathway Activation in Cancer Cell Lines

This protocol describes the treatment of cancer cell lines with this compound to induce the accumulation of p53 and its downstream targets.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Cancer cell line of interest (e.g., HCT-116 p53+/+)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease and phosphatase inhibitors

-

Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against p53, MDM2, p21, and a loading control like β-actin or GAPDH)

-

Equipment for qRT-PCR (RNA extraction kit, reverse transcriptase, qPCR master mix, primers for p53 and a housekeeping gene)

Procedure:

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of this compound by dissolving the powder in sterile DMSO. For example, to prepare a 10 mM stock, dissolve 3.4 mg of this compound in 1 mL of DMSO.

-

Aliquot the stock solution and store at -20°C or -80°C for long-term storage.[4][6] Avoid repeated freeze-thaw cycles.

-

-

Cell Seeding:

-

Seed the cancer cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for logarithmic growth during the experiment.

-

Allow the cells to attach and resume growth for 24 hours before treatment.

-

-

Drug Treatment:

-

Prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., 5, 10, 20 µM).[4]

-

Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of this compound.

-

Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

-

Incubate the cells for the desired period (e.g., 24 or 48 hours).[4][5]

-

-

Analysis of Protein Expression (Western Blot):

-

After incubation, wash the cells with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

-

Perform SDS-PAGE and Western blotting to analyze the expression levels of p53, MDM2, and p21.

-

-

Analysis of Gene Expression (qRT-PCR):

-

After incubation, extract total RNA from the cells using a commercial kit.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform quantitative real-time PCR using primers specific for p53 and a housekeeping gene to determine the relative mRNA expression levels.

-

In Vivo Protocol: Formulation and Administration (General Guidance)

Disclaimer: Specific in vivo dosages and administration schedules for this compound have not been extensively reported in publicly available literature. The following protocol is a general guideline for formulation based on common practices for similar compounds. Researchers must perform their own dose-finding and toxicity studies for their specific animal model and experimental design.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300 (Polyethylene glycol 300)

-

Tween-80

-

Saline (0.9% NaCl), sterile

Formulation Procedure (for a 2.5 mg/mL suspension): [4]

-

Prepare a 25 mg/mL stock solution of this compound in DMSO.

-

To prepare 1 mL of the final formulation, sequentially add and mix the following components:

-

100 µL of the 25 mg/mL this compound stock solution in DMSO.

-

400 µL of PEG300. Mix thoroughly.

-

50 µL of Tween-80. Mix thoroughly.

-

450 µL of saline. Mix thoroughly to obtain a uniform suspension.

-

-

This formulation results in a vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]

-

If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[4] It is recommended to prepare the working solution fresh on the day of use.[4]

Administration:

-

This suspended solution can be used for oral (p.o.) or intraperitoneal (i.p.) injection.[4]

-

The appropriate dosage will depend on the animal model, tumor type, and experimental goals. A thorough literature search for similar MDM2 inhibitors and preliminary dose-escalation studies are highly recommended to determine a safe and effective dose.

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound in reactivating the p53 pathway.

Experimental Workflow for In Vitro Screening

Caption: A typical experimental workflow for evaluating this compound in vitro.

References

- 1. Biodistribution, pharmacokinetics, and blood compatibility of native and PEGylated tobacco mosaic virus nano-rods and -spheres in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics, tissue distribution, and metabolism of 17-(dimethylaminoethylamino)-17-demethoxygeldanamycin (NSC 707545) in CD2F1 mice and Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vivo Screening Data Summary [dtp.cancer.gov]

- 4. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]